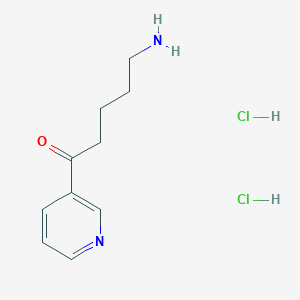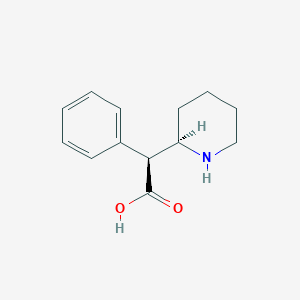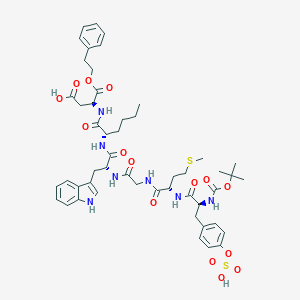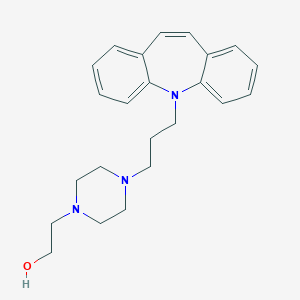
N-(2-aminophenyl)-N-(2-diethylaminoethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a methoxy group attached to a benzanilide core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzanilide Core: The initial step involves the formation of the benzanilide core through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration of the benzanilide core yields a nitro compound, which is then reduced to the corresponding amino derivative.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction. The amino derivative reacts with diethylaminoethyl chloride in the presence of a base to form the desired product.
Methoxylation: Finally, the methoxy group is introduced via methylation using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit histone deacetylase (HDAC) activity, leading to changes in gene expression and potential anticancer effects. The diethylaminoethyl group can enhance its binding affinity to target proteins, while the methoxy group can modulate its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzanilide: Similar structure but lacks the diethylaminoethyl and methoxy groups.
N-Phenylbenzamide: Similar core structure but lacks the amino and diethylaminoethyl groups.
2-Aminothiazole-Based Compounds: Share the amino group but have a different core structure.
Uniqueness
Benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is unique due to the presence of the diethylaminoethyl and methoxy groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and binding affinity, making it a versatile compound in various research applications.
Propiedades
Número CAS |
100678-34-0 |
|---|---|
Fórmula molecular |
C20H27N3O2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H27N3O2/c1-4-22(5-2)14-15-23(19-9-7-6-8-18(19)21)20(24)16-10-12-17(25-3)13-11-16/h6-13H,4-5,14-15,21H2,1-3H3 |
Clave InChI |
LUZKHZZVDYHFLK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC |
Key on ui other cas no. |
100678-34-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)


![[4-(2-Chlorophenyl)phenyl]methanol](/img/structure/B22076.png)



![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)
